molecular formula C14H13FN2O2 B3019355 (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide CAS No. 953180-69-3

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide

Cat. No.: B3019355
CAS No.: 953180-69-3
M. Wt: 260.268
InChI Key: PDHZCORPSULVPB-IHWYPQMZSA-N
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Description

(Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide is a synthetic organic compound that features a fluorophenyl group attached to an isoxazole ring, which is further connected to a butenamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Fluorophenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative of the fluorophenyl group and a halogenated isoxazole.

    Formation of the Butenamide Moiety: This can be done through an amidation reaction involving the isoxazole derivative and a suitable butenamide precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butenamide moiety.

    Reduction: Reduction reactions could target the isoxazole ring or the fluorophenyl group.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-((5-phenylisoxazol-3-yl)methyl)but-2-enamide: Lacks the fluorine atom.

    (Z)-N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)but-2-enamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (Z)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)but-2-enamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

IUPAC Name

(Z)-N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-3-14(18)16-9-12-8-13(19-17-12)10-4-6-11(15)7-5-10/h2-8H,9H2,1H3,(H,16,18)/b3-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHZCORPSULVPB-IHWYPQMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)NCC1=NOC(=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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